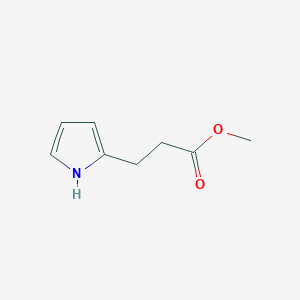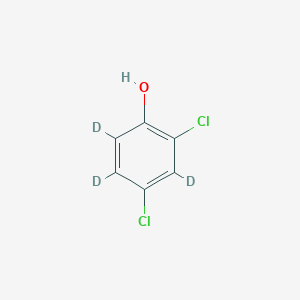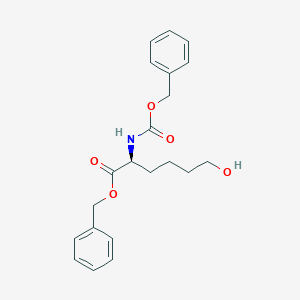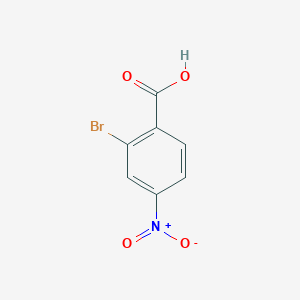
3-(1H-pyrrol-2-yl)propanoate de méthyle
Vue d'ensemble
Description
Methyl 3-(1H-pyrrol-2-yl)propanoate, also known as Methyl 2-pyrrolidone-3-propanoate (MPP), is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a mild odor, and is soluble in water and ethanol. MPP has been found to have a variety of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Études antimicrobiennes
Les chercheurs ont utilisé le 3-(1H-pyrrol-2-yl)propanoate de méthyle dans la synthèse de composés pour des études antimicrobiennes. Ces composés synthétisés sont testés contre diverses espèces bactériennes pour évaluer leur efficacité en tant qu'antibiotiques ou désinfectants potentiels .
Recherche sur le cancer
En recherche sur le cancer, des dérivés du This compound ont été synthétisés et testés pour leur activité anticancéreuse. Par exemple, des composés avec ce groupement ont été évalués à l'aide de lignées cellulaires de mélanome murin pour déterminer leur potentiel en tant que thérapeutiques contre le cancer .
Développement de capteurs
Le composé a été utilisé dans le développement de biosenseurs. Par exemple, il a été incorporé dans des immunosenseurs jetables pour la détection ultrasensible des biomarqueurs dans des échantillons de sérum humain. Cette application est importante dans le domaine du diagnostic et de la recherche clinique .
Mécanisme D'action
Target of Action
The primary targets of Methyl 3-(1H-pyrrol-2-yl)propanoate are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
The pyrrole ring can participate in various chemical reactions, potentially influencing its interaction with its targets .
Biochemical Pathways
Pyrrole-containing compounds are known to be involved in a wide range of biological processes, suggesting that this compound could potentially affect multiple pathways .
Action Environment
The action, efficacy, and stability of Methyl 3-(1H-pyrrol-2-yl)propanoate can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at 2-8°C . Other factors such as pH, presence of other chemicals, and biological environment could also potentially influence its action and efficacy.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that pyrrole derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
methyl 3-(1H-pyrrol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXXEGSGUIRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562819 | |
| Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69917-80-2 | |
| Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)








![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)



